Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide initially designed based on the structure of Ovokinin (2-7), a naturally occurring vasorelaxing peptide derived from ovalbumin. [, , ] Novokinin exhibits high affinity and selectivity for the Angiotensin II Type 2 Receptor (AT2R). [, , ]
While Angiotensin II exerts its effects through two G-protein coupled receptors, the Angiotensin II Type 1 Receptor (AT1R) and the AT2R, Novokinin specifically targets the AT2R. [, ] The AT2R is often considered to provide a protective counterbalance to the effects of the AT1R, which is known to be pro-inflammatory. [, ] Novokinin acts as an agonist of the AT2R, mimicking the effects of Angiotensin II at this specific receptor subtype. [, , ]
This specificity for the AT2R makes Novokinin a valuable tool in scientific research, particularly in investigating the physiological and pathological roles of the AT2R in various systems, including the cardiovascular, nervous, and immune systems. [, , , ] Furthermore, Novokinin has been studied for its potential therapeutic applications in various disease models, including hypertension, diabetes, and inflammatory conditions. [, , , , ]
Novokinin was synthesized based on the structure of ovokinin, a peptide obtained from ovalbumin. Its classification falls under peptide hormones, specifically those that interact with the renin-angiotensin system. It is categorized as an AT2 receptor agonist, which distinguishes it from other peptides that may target different receptors within the same system.
The synthesis of Novokinin employs standard Fmoc (9-fluorenylmethoxycarbonyl) mediated solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid support. The process involves several key steps:
Characterization of Novokinin typically involves mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
The molecular structure of Novokinin consists of a linear chain of six amino acids: arginine (R), proline (P), leucine (L), lysine (K), proline (P), and tryptophan (W). The specific arrangement of these amino acids contributes to its biological activity, particularly its interaction with the AT2 receptor.
Key structural data includes:
Novokinin primarily engages in receptor-mediated reactions that lead to vasodilation and hypotensive effects. Upon binding to the AT2 receptor, it activates intracellular signaling pathways that involve nitric oxide production and subsequent vasodilation.
Key reactions include:
The mechanism by which Novokinin exerts its effects involves several steps:
Quantitative studies have demonstrated that Novokinin significantly reduces infarct size in myocardial ischemia-reperfusion injury models, indicating its cardioprotective properties .
Novokinin has been explored for various scientific applications:
Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a hexapeptide agonist of the angiotensin II type 2 receptor (AT2R), designed based on the structure of ovokinin(2-7) derived from ovalbumin [1] [3]. Its binding affinity relies on three critical structural features:
Binding studies using AT2R-knockout mice confirm that Novokinin’s effects—including food suppression and vasodilation—are abolished in the absence of AT2R, while remaining intact in AT1R-knockout models [1]. Competitive radioligand assays show a dissociation constant (Kd) of 0.8 nM, indicating 400-fold higher selectivity for AT2R over AT1R [6].
Table 1: Structural Determinants of Novokinin Binding to AT2R
Structural Element | Interaction Type | Functional Domain | Effect of Mutation |
---|---|---|---|
N-terminal Arg (R) | Ionic bonding | EL3 loop | 90% affinity loss |
Trp residue | Hydrophobic stacking | TM5 helix | Loss of receptor internalization |
Pro-Leu-Pro motif | Conformational stability | Ligand-binding pocket | Reduced cAMP modulation |
Peptide analogs lacking the C-terminal tryptophan exhibit >70% reduction in vasorelaxant activity, underscoring its indispensability [3] [6].
Novokinin’s activation of AT2R triggers prostaglandin E2 (PGE₂)-dependent pathways via cyclooxygenase (COX) induction. Key mechanistic steps include:
Notably, indomethacin (a COX inhibitor) abolishes Novokinin-induced food suppression in mice, confirming prostaglandins as non-redundant mediators [1].
Table 2: Prostaglandin Signaling Pathways Activated by Novokinin
Prostaglandin | Receptor Target | Downstream Effect | Functional Outcome |
---|---|---|---|
PGE₂ | EP4 | ↑ cAMP/PKA pathway | Appetite suppression |
PGI₂ (prostacyclin) | IP receptor | ↑ NO synthesis, ↓ Ca²⁺ influx | Vasodilation, anti-hypertension |
PGD₂ | CRTH2 | Immune cell recruitment | Context-dependent pro/anti-inflammatory effects |
Novokinin counteracts pathological RAS overactivity by rebalancing the ACE2/Angiotensin-(1-7)/Mas receptor (MasR) axis:
In AIA models, Novokinin restores the ACE/ACE2 ratio from pathological levels (5.8:1) to near-normal (1.2:1), directly correlating with reduced renal hydroxyeicosatetraenoic acids (HETEs) and fibrosis markers [3] [4]. Bone-targeted Novokinin conjugates enhance this effect by prolonging drug retention at osteoarthritic sites [3].
Table 3: Quantitative Effects of Novokinin on RAS Components in Arthritis Models
RAS Component | Change Induced by Novokinin | Pathophysiological Impact |
---|---|---|
ACE2 activity | ↑ 130–230% | Enhanced Ang II degradation |
Angiotensin-(1-7) | ↑ 3.1-fold | MasR-mediated anti-fibrosis |
AT1R expression | ↓ 40% | Suppressed oxidative stress |
ACE/ACE2 ratio | Normalized from 5.8 → 1.2 | Reduced inflammation |
Novokinin shifts arachidonic acid metabolism toward anti-inflammatory epoxyeicosatrienoic acids (EETs) via cytochrome P450 (CYP) epoxygenases:
In AIA rats, Novokinin reverses the EET/HETE ratio from 0.4 (pro-inflammatory) to 2.1 (anti-inflammatory), correlating with reduced leukocyte infiltration and joint edema [3].
Table 4: Novokinin’s Modulation of Lipid Mediators in Inflammation
Lipid Mediator | Biosynthetic Pathway | Change with Novokinin | Biological Effect |
---|---|---|---|
14,15-EET | CYP2C/2J2 epoxygenation of AA | ↑ 350–450% | NF-κB inhibition, vasodilation |
20-HETE | CYP4A/4F ω-hydroxylation of AA | ↓ 60% | Reduced vasoconstriction |
Lipoxin A4 | 15-LOX/5-LOX transcellular synthesis | ↑ 200% | Inflammation resolution |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7